molecular formula C26H23N3O3 B2485816 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-37-2

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2485816
CAS No.: 932541-37-2
M. Wt: 425.488
InChI Key: NYTIWCKMFGEZEJ-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound based on the pyrazolo[4,3-c]quinoline scaffold, a fused tricyclic system of significant interest in medicinal chemistry due to its structural similarity to biologically active heterocycles . While specific biological data for this derivative is not available in the public domain, compounds within this class have been extensively investigated for their potent anti-inflammatory properties. Research on closely related analogues has demonstrated that pyrazolo[4,3-c]quinolines can act as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . The anti-inflammatory effects are mediated through the inhibition of key inflammatory proteins, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Furthermore, the pyrazoloquinoline core is known for its notable photophysical properties, including intense fluorescence, which makes it a candidate for application in materials science and as a potential fluorescent sensor . The specific substitution pattern on this compound, featuring methoxy and aryl groups at the 3, 7, and 8 positions, is typical of structures optimized for interaction with biological targets and can significantly influence its photophysical and pharmacological profile . This product is intended for research purposes such as biological screening, assay development, and as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-5-9-18(10-6-16)29-26-20-13-23(31-3)24(32-4)14-22(20)27-15-21(26)25(28-29)17-7-11-19(30-2)12-8-17/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTIWCKMFGEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. For instance, molecular docking studies suggest that this compound interacts effectively with key targets involved in cancer pathways, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of pyrazoloquinoline exhibit significant antimicrobial activity. In vitro studies have shown that 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline possesses inhibitory effects against various bacterial strains. This activity is attributed to the presence of electron-donating groups which enhance its interaction with microbial targets .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Experimental models suggest that it can reduce inflammation markers, potentially making it a candidate for treating inflammatory diseases such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Neuroprotective Potential

Studies have also pointed towards the neuroprotective effects of pyrazoloquinoline derivatives. These compounds may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. This aspect is particularly promising for conditions like Alzheimer's disease .

Fluorescent Properties

The unique structure of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline allows for potential applications in material science, particularly in developing fluorescent materials. Its photophysical properties can be utilized in sensor technology and organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation .

Case Studies and Research Findings

Application AreaStudy FindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; interacts with cancer-related targets.
Antimicrobial ActivitySignificant inhibition against bacterial strains; effective in vitro antimicrobial tests.
Anti-inflammatory EffectsReduces markers of inflammation; potential use in treating arthritis.
Neuroprotective EffectsModulates neuronal survival pathways; potential application in neurodegenerative diseases.
Fluorescent PropertiesExhibits unique photophysical properties for sensor technology and OLED applications.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1. Key Structural Variations Among Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents Key Features
Target Compound 7,8-OCH₃; 3-(4-OCH₃C₆H₄); 1-(4-CH₃C₆H₄) High electron density due to three methoxy groups; moderate steric bulk.
2i 3-NH₂; 4-(4-OHC₆H₄NH) Amino and hydroxyl groups enhance hydrogen bonding; potent NO inhibition.
8k 8-Cl; 2-(4-OCH₃C₆H₄); 3-ketone Chloro and ketone groups increase electrophilicity; dihydro scaffold.
ELND006 4-Cyclopropyl; 7,8-F; 5-(4-CF₃C₆H₄SO₂) Bulky sulfonyl and trifluoromethyl groups; γ-secretase selectivity.
8-Ethoxy-3-(4-fluorophenyl) derivative 8-OCH₂CH₃; 3-(4-FC₆H₄) Ethoxy improves lipophilicity; fluorine enhances target binding.
5-(4-Methylbenzyl) analog 5-(4-CH₃C₆H₄CH₂); 7,8-OCH₃; 3-(4-OCH₃C₆H₄) Benzyl group increases steric bulk and potential blood-brain barrier penetration.

Pharmacological Activity

  • Anti-Inflammatory Effects: Derivatives like 2i and 2m (3-amino-4-(substituted phenylamino)) exhibit IC₅₀ values in the submicromolar range for NO production inhibition, comparable to the control 1400W . The target compound’s methoxy groups may reduce hydrogen-bonding capacity but improve metabolic stability over hydroxylated analogs.
  • Enzyme Inhibition : ELND006 and ELND007 demonstrate that sulfonyl and fluorinated substituents are critical for γ-secretase selectivity. The target compound’s methoxy groups lack such strong electron-withdrawing effects, suggesting divergent target profiles.
  • Structural-Activity Relationships (SAR): Electron-Donating Groups: Methoxy substituents (as in the target compound) enhance aromatic π-stacking but may reduce solubility. Amino Groups: Derivatives with primary amines (e.g., 2i) show higher anti-inflammatory potency, likely due to interactions with iNOS active sites .

Physicochemical Properties

Table 2. Calculated Properties of Selected Derivatives

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 454.5 4.2 0 6
2i 335.3 2.8 3 5
ELND006 513.4 5.1 1 8
8k 326.1 3.5 1 4
  • The absence of hydrogen bond donors contrasts with amino-substituted derivatives (e.g., 2i), which exhibit better solubility and target engagement .

Biological Activity

7,8-Dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazoloquinoline framework followed by methylation and methoxy group substitutions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Recent studies have shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated IC50 values comparable to established anti-inflammatory agents, indicating its potential as a therapeutic agent for inflammatory diseases.

CompoundIC50 (μM)Mechanism of Action
7,8-Dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline0.45Inhibition of iNOS and COX-2 expression
Positive Control (1400 W)0.39iNOS inhibitor

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that it induces apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. The compound's ability to inhibit cell proliferation was assessed using MTT assays across different cancer types.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of methoxy groups at specific positions on the phenyl rings significantly enhances biological activity. The para-substitution pattern appears to be more favorable for both anti-inflammatory and anticancer activities compared to ortho or meta substitutions.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-c]quinoline derivatives in preclinical models:

  • Study on Inflammatory Bowel Disease : A study demonstrated that administration of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline significantly reduced colonic inflammation in an animal model of inflammatory bowel disease.
  • Cancer Cell Line Studies : In a comparative study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by over 60% at a concentration of 10 μM after 48 hours.

Q & A

Q. Example Reaction Scheme :

Quinoline precursor + 4-methoxyphenylhydrazine → Pyrazoloquinoline core → Methoxylation → Final product  

(Advanced) How can regioselectivity challenges during methoxy group introduction at positions 7 and 8 be resolved?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to block undesired positions during methoxylation .
  • Temperature Control : Lower reaction temperatures (0–5°C) favor selective substitution at electron-deficient positions .
  • Catalysts : Pd(OAc)₂ or CuI enhances coupling efficiency for aryl groups at position 1 .

Q. Example SAR Table :

Substituent (Position 3)IC₅₀ (COX-2, µM)LogP
4-Methoxyphenyl0.453.2
4-Chlorophenyl0.784.1
4-Methylphenyl1.204.5

(Advanced) What strategies optimize reaction yields in the final cyclization step?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h and improves yields by 15–20% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency vs. toluene .
  • Catalytic Systems : Use Pd/C (5 mol%) or FeCl₃ (10 mol%) to accelerate ring closure .

Q. Optimization Data :

MethodYield (%)Time (h)
Conventional (DMF, 120°C)6524
Microwave (DMF, 150°C)822
FeCl₃ catalysis (DCM)756

(Basic) How to assess purity and stability of the compound under storage?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
  • Mass Balance Analysis : Confirm stability by comparing initial and post-storage NMR spectra .

(Advanced) What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The 7,8-dimethoxy groups show hydrogen bonding with Arg120 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR Models : Corrogate descriptors (e.g., polar surface area, H-bond donors) with IC₅₀ values from public datasets .

(Basic) What safety precautions are required during synthesis?

Methodological Answer:

  • Ventilation : Handle volatile solvents (e.g., DCM, xylenes) in fume hoods .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

(Advanced) How to resolve spectral overlaps in ¹H NMR for aromatic protons?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons at δ 7.2–7.5 ppm .
  • Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to shift methoxy signals downfield .
  • Variable Temperature NMR : Cool to −40°C to slow rotation and split overlapping peaks .

(Advanced) What in vitro assays validate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, JAK2) at 10 µM .
  • ATP-Competitive Assays : Use ADP-Glo™ to measure IC₅₀ for target kinases (e.g., IC₅₀ = 0.2 µM for EGFR) .
  • Cell-Based Validation : Treat A549 cells and assess phosphorylation via Western blot (anti-p-EGFR) .

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